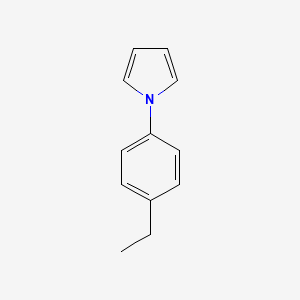

1-(4-ethylphenyl)-1H-pyrrole

Descripción general

Descripción

1-(4-ethylphenyl)-1H-pyrrole is a chemical compound that belongs to the class of organic compounds known as sulfanilides . It is also known as 1-(4-Ethylphenyl)ethanamine hydrochloride .

Molecular Structure Analysis

The molecular structure of 1-(4-ethylphenyl)-1H-pyrrole is characterized by an empirical formula of C10H16ClN and a molecular weight of 185.69 . The IUPAC Standard InChI is InChI=1S/C10H15N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h4-8H,3,11H2,1-2H3;1H .Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-(4-ethylphenyl)-1H-pyrrole has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the synthesis of novel therapeutic agents. Researchers are exploring its use in creating drugs that can treat conditions such as inflammation, cancer, and neurological disorders .

Organic Synthesis

In organic chemistry, 1-(4-ethylphenyl)-1H-pyrrole is utilized as a building block for synthesizing more complex molecules. Its stability and reactivity make it an ideal starting material for constructing larger, more intricate organic compounds. This application is crucial for developing new materials and chemicals with specific properties .

Material Science

The compound is also being investigated for its applications in material science. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability, mechanical strength, and electrical conductivity. This makes it valuable for developing advanced materials for use in electronics, aerospace, and other high-tech industries .

Nanotechnology

Finally, the compound is being investigated for its potential in nanotechnology. Its incorporation into nanomaterials can enhance their properties and functionalities. This includes applications in drug delivery, imaging, and the development of nanoscale devices and sensors. The versatility of 1-(4-ethylphenyl)-1H-pyrrole makes it a valuable component in the rapidly evolving field of nanotechnology.

Safety and Hazards

Direcciones Futuras

Future research on 1-(4-ethylphenyl)-1H-pyrrole could focus on reducing the levels of the compound at the source, potentially explaining increased flux of the compound and/or its derivatives across the gut epithelium and the Blood Brain Barrier . Additionally, research could focus on physical or metabolic mechanisms that are capable of being used as interventions to reduce the flux of the compound from the gut into the body, increase the efflux of the compound and/or its derivatives from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of the compound .

Mecanismo De Acción

Target of Action

A structurally similar compound, (4-ethylphenyl)sulfamic acid, has been reported to interact with the receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

Based on the interaction of structurally similar compounds with their targets, it can be hypothesized that 1-(4-ethylphenyl)-1h-pyrrole may interact with its target protein in a way that modulates the protein’s activity, leading to downstream effects on cellular processes .

Biochemical Pathways

Given the potential target mentioned above, it could be involved in pathways related to cell growth and differentiation

Result of Action

Based on its potential target, it could influence cellular processes such as cell growth, differentiation, and the mitotic cycle .

Propiedades

IUPAC Name |

1-(4-ethylphenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-11-5-7-12(8-6-11)13-9-3-4-10-13/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTKQDKQUCWRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309737 | |

| Record name | 1-(4-Ethylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethylphenyl)-1H-pyrrole | |

CAS RN |

383137-78-8 | |

| Record name | 1-(4-Ethylphenyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383137-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Ethylphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate](/img/structure/B3041762.png)